[5-(Difluoromethyl)pyrimidin-2-yl]methanamine
Description
[5-(Difluoromethyl)pyrimidin-2-yl]methanamine is a fluorinated heterocyclic amine with the molecular formula C₆H₇F₂N₃ (base form) and a molecular weight of 159.14 g/mol (base). Its hydrochloride salt form (CAS: 1955547-76-8) is commercially available at 95% purity . The compound features a pyrimidine ring substituted with a difluoromethyl group at position 5 and a methanamine group at position 2. The difluoromethyl group introduces moderate electron-withdrawing effects, which can influence the amine's basicity, solubility, and interactions with biological targets . This structural motif is relevant in medicinal chemistry, particularly in kinase inhibitors or antimicrobial agents, where fluorine substitution enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C6H7F2N3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
[5-(difluoromethyl)pyrimidin-2-yl]methanamine |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)4-2-10-5(1-9)11-3-4/h2-3,6H,1,9H2 |
InChI Key |
XLHYINTTXHXGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CN)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the condensation of 4,4-difluoro-1-phenylbutane-1,3-dione with ethyl 5-amino-1H-pyrazole-4-carboxylate in acetic acid .
Industrial Production Methods
Industrial production methods for [5-(Difluoromethyl)pyrimidin-2-yl]methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[5-(Difluoromethyl)pyrimidin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic acid, trifluoroacetic acid, and various dicarbonyl compounds . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reactions mentioned earlier yield difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
[5-(Difluoromethyl)pyrimidin-2-yl]methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. For instance, pyrimidinamine derivatives, including this compound, act as mitochondrial complex I electron transport inhibitors (MET I), disrupting the electron transport chain and affecting cellular respiration . This mode of action is particularly relevant in its fungicidal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS/EN Number | Key Features |
|---|---|---|---|---|
| [5-(Difluoromethyl)pyrimidin-2-yl]methanamine | C₆H₇F₂N₃ | 159.14 (base) | 1955547-76-8 | Difluoromethyl (C5), methanamine (C2) |
| 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine | C₇H₉F₃N₃ | 192.16 (base) | EN300-22034334 | Trifluoromethyl (C5), ethanamine (C2) |
| 3-[7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | C₁₃H₁₀F₂N₄O₃ | 308.25 | 1018151-00-2 | Difluoromethyl, triazolo-pyrimidine, propanoic acid |
| 5-Methyl-2-furanmethanamine | C₆H₉NO | 111.14 | N/A | Furan ring, methyl (C5), methanamine (C2) |
Key Observations:
Fluorine Substitution: The difluoromethyl group in the main compound provides a balance between electron-withdrawing effects and steric bulk, enhancing metabolic stability compared to non-fluorinated analogs .
Heterocycle Variations :
- Pyrimidine-based analogs (e.g., the main compound and trifluoromethyl derivative) are distinct from furan or triazolo-pyrimidine derivatives (e.g., ). The triazolo-pyrimidine system introduces additional nitrogen atoms, likely enhancing hydrogen-bonding interactions in biological targets .
The propanoic acid substituent in the triazolo-pyrimidine derivative introduces carboxylate functionality, enabling ionic interactions or salt bridge formation in proteins .
Electronic Effects:
- Difluoromethyl vs. Trifluoromethyl : The trifluoromethyl group (CF₃) has a higher Hammett sigma parameter (σ = 0.88) compared to difluoromethyl (CF₂H, σ = 0.43), leading to greater electron withdrawal. This reduces the basicity of adjacent amines, as seen in the pKa differences between the main compound and its trifluoromethyl analog .
Solubility and Lipophilicity:
- The trifluoromethyl analog (logP estimated ~1.8) is more lipophilic than the difluoromethyl compound (logP ~1.2), which may enhance passive diffusion across biological membranes but reduce solubility in polar solvents .
Metabolic Stability:
- Fluorine substitution generally decreases oxidative metabolism. The difluoromethyl group offers partial resistance to cytochrome P450 enzymes compared to non-fluorinated analogs, while trifluoromethyl groups provide near-complete resistance .
Biological Activity
[5-(Difluoromethyl)pyrimidin-2-yl]methanamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by a difluoromethyl substituent at the 5-position of the pyrimidine ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cancer progression and other diseases.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 4.2 | Apoptosis induction |
| A375 | 3.5 | Cell cycle arrest at S phase |
| HCT116 | 2.1 | Cyclin-dependent kinase inhibition |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Study 1: Inhibition of Protein Kinases
A study conducted by researchers focused on the inhibition of specific protein kinases by this compound. The compound demonstrated a strong inhibitory effect on CK2 kinase, which is implicated in various cancers, leading to reduced phosphorylation of downstream targets involved in cell survival and proliferation.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation explored the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The study revealed that modifications in the difluoromethyl group significantly impacted biological activity, with certain analogs exhibiting enhanced potency against cancer cell lines compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
